5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Description
BenchChem offers high-quality 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQJKDBGXKQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(N=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" molecular weight and formula
An In-Depth Technical Guide to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound featuring both furan and thiazole moieties. This document details the molecule's physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential significance for researchers in medicinal chemistry and drug development. The guide highlights the compound's role as a structural scaffold, leveraging the known pharmacological importance of its constituent heterocycles. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.
Introduction: The Convergence of Furan and Thiazole Scaffolds
Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the 1,3-thiazole ring is a privileged scaffold found in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer activities. The thiazole nucleus is a versatile building block, offering multiple points for substitution to modulate biological activity and pharmacokinetic properties.
Similarly, the furan ring is a common motif in both natural products and synthetic pharmaceuticals.[2] When integrated into larger molecular frameworks, the furan moiety can influence conformation, polarity, and metabolic stability, often enhancing interactions with biological targets.
The strategic combination of these two powerful heterocycles in 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid creates a novel scaffold with significant potential. The carboxylic acid group at the 4-position of the thiazole ring provides a critical handle for further chemical modification, such as amide bond formation, allowing for the generation of diverse chemical libraries for screening and lead optimization. This guide explores the fundamental characteristics and synthetic accessibility of this promising compound.
Physicochemical and Structural Properties
The structural identity of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is defined by its unique arrangement of atoms. Its core properties are derived from its chemical formula and the spatial orientation of its functional groups.
Caption: Chemical Structure of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃S | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| Exact Mass | 224.99901 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 91.9 Ų | Calculated |
Proposed Synthesis and Characterization
While this specific molecule is not widely cataloged, a reliable synthetic route can be designed based on the principles of the Hantzsch thiazole synthesis.[3] This classic method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a 4-carboxy-substituted thiazole, the corresponding α-halo-β-ketoester is an ideal starting material.
The proposed workflow involves a three-step process:
-
Preparation of the α-halo-β-ketoester: Claisen condensation between ethyl acetate and ethyl 2-furoate followed by α-bromination. A more direct route involves the reaction of 2-acetylfuran with diethyl carbonate and a strong base, followed by bromination.
-
Hantzsch Cyclization: Reaction of the resulting ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate with thioformamide to form the thiazole ring.
-
Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the final carboxylic acid product.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate
-
To a solution of ethyl 2-bromo-3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol within a round-bottom flask, add thioformamide (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (2.0 M).
-
Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful formation of the thiazole ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound, confirming the calculated value of 225.24 g/mol .
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretching vibrations.
-
Melting Point Analysis: To determine the purity of the final solid product.
Biological Significance and Potential Applications
The title compound serves as a valuable scaffold for the development of new therapeutic agents. Its potential applications are inferred from the well-documented biological activities of related thiazole and furan derivatives.
Caption: Logical diagram of potential applications.
-
Antimicrobial Drug Discovery: Thiazole derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi. This scaffold can be elaborated to explore new antimicrobial leads.
-
Anti-inflammatory Research: The thiazole core is present in several cyclooxygenase (COX) inhibitors. New derivatives can be synthesized and screened for activity against inflammatory targets.[1]
-
Oncology: The combination of furan and thiazole rings offers a unique topology for designing kinase inhibitors or other agents that interfere with cancer cell proliferation.
-
Agrochemicals: Thiazole-based compounds are also utilized in agriculture as effective fungicides and herbicides.[1]
Conclusion
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a strategically designed heterocyclic scaffold with considerable potential in drug discovery and materials science. Its synthesis, achievable through established methodologies like the Hantzsch reaction, makes it an accessible building block for chemists. The convergence of the pharmacologically relevant furan and thiazole rings, combined with a versatile carboxylic acid functional group, provides a robust platform for the development of novel compounds with diverse biological activities. Further investigation into the synthesis and biological evaluation of derivatives of this core structure is warranted to fully explore its therapeutic potential.
References
-
PubChem. (2025). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Mercapto-1,2,4-triazole and Thiosemicarbazide Derivatives. Mini-Reviews in Medicinal Chemistry, 7(7), 679-688. (Note: While not a direct reference, this type of article supports the general claims about heterocycle synthesis from hydrazides, similar to furan-2-carboxylic acid hydrazide mentioned in search result[4]).
-
Prakash Shukla, A., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
-
Vodzinskii, S. V., et al. (2004). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[3][5]triazolo[3,4-b][5][6]thiadiazole derivatives. Russian Journal of Organic Chemistry, 40(10), 1489-1498. Available at: [Link]
-
PubChem. (2025). 2-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Krutošíková, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 5-(2-furyl)-1,3-thiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for the core scaffold and its derivatives, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols, structure-activity relationship (SAR) analyses, and future perspectives for the development of next-generation therapeutics based on this promising scaffold.
Introduction
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] The fusion of a furan ring at the 5-position and a carboxylic acid at the 4-position of the thiazole ring gives rise to 5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a molecule with a distinct electronic and structural landscape. This core structure has been the subject of extensive research, leading to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This guide aims to provide a detailed technical resource for scientists working with this class of compounds, covering the entire spectrum from synthesis to biological evaluation.
Synthesis of the 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Scaffold
The construction of the 5-(2-furyl)-1,3-thiazole-4-carboxylic acid core and its derivatives is most commonly achieved through the renowned Hantzsch thiazole synthesis.[3] This robust and versatile method involves the condensation of an α-halocarbonyl compound with a thioamide. Modern adaptations of this classic reaction, such as microwave-assisted synthesis, offer improved yields and reduced reaction times.
General Synthetic Workflow: Hantzsch Thiazole Synthesis
The synthesis of the ethyl ester of the title compound, a key intermediate, can be accomplished as depicted in the workflow below. The choice of an ester protecting group for the carboxylic acid is a common strategy in organic synthesis to prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.
Caption: General workflow for the Hantzsch synthesis of 5-(2-furyl)-1,3-thiazole-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate
This protocol is a representative example of the Hantzsch synthesis adapted for the preparation of the title compound's ethyl ester.
Materials:
-
Ethyl 2-chloroacetoacetate
-
2-Furanthiocarboxamide
-
Ethanol (absolute)
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furanthiocarboxamide (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Reactants: To the stirred solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise at room temperature. A mild exothermic reaction may be observed.
-
Catalyst and Reflux: Add a catalytic amount of pyridine (0.01 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Filter the crude product and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
Derivatives of 5-(2-furyl)-1,3-thiazole-4-carboxylic acid have demonstrated a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of thiazole derivatives against various human cancer cell lines.[4][5] The mechanism of action is often multifaceted, with some derivatives acting as inhibitors of key enzymes involved in cancer cell proliferation and survival.
3.1.1. Mechanism of Action: Topoisomerase II Inhibition
One of the key mechanisms through which certain thiazole derivatives exert their anticancer effects is through the inhibition of topoisomerase II (Top2).[4] Top2 is a crucial enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation.[6] Top2 inhibitors can be classified as either poisons, which stabilize the Top2-DNA cleavage complex leading to DNA double-strand breaks and apoptosis, or catalytic inhibitors, which prevent the enzyme from functioning.[7][8]
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5] Detailed Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate Plate: Add the standardized bacterial suspension to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 5-(2-furyl)-1,3-thiazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the Hantzsch reaction and other methods allows for the creation of diverse chemical libraries for biological screening. While significant progress has been made in identifying potent anticancer and antimicrobial derivatives, future research should focus on:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of these compounds could improve their therapeutic index.
-
Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its derivatives may have potential in other disease areas, such as inflammatory and neurodegenerative disorders.
References
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC - NIH. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2011). PMC - NIH. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]
-
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PMC. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
Targeting the c-Met signaling pathway in cancer. (2006). PubMed - NIH. [Link]
-
An overview of the c-MET signaling pathway. (2012). PMC. [Link]
-
Targeting DNA topoisomerase II in cancer chemotherapy. (2009). PMC. [Link]
-
Hantzsch pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. (2023). MDPI. [Link]
-
Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. (2009). AACR Journals. [Link]
-
(PDF) Targeting the c-Met Signaling Pathway in Cancer. (2006). ResearchGate. [Link]
-
Unraveling the Role of Topoisomerase II Inhibitors in Cancer Treatment. (2026). Oreate AI Blog. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
This Application Note is structured to guide researchers through the precise synthesis and mechanistic understanding of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid .
Given the specific regiochemistry requested (5-furyl , 4-carboxy ), this guide prioritizes the Suzuki-Miyaura Cross-Coupling methodology. Standard Hantzsch synthesis typically yields the 4-furyl-5-carboxy or 2-furyl isomers due to the inherent reactivity of
Abstract & Strategic Analysis
The scaffold 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a "privileged structure" in drug discovery, often serving as a bioisostere for biaryl systems in kinase inhibitors and non-purine xanthine oxidase inhibitors.
Critical Regiochemical Challenge:
A common misconception is that this isomer can be synthesized via the standard Hantzsch Thiazole Synthesis . However, the reaction of ethyl 2-chloro-3-oxo-3-(furan-2-yl)propionate with thioformamide/thiourea predominantly yields the 4-(2-furyl)-5-carboxylate isomer due to the cyclization mechanics (Sulfur attack at the
To guarantee the 5-furyl-4-carboxy arrangement, this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, reacting a 5-bromothiazole core with a furan-2-boronic acid derivative. This ensures absolute regiocontrol and high purity.
Reaction Mechanism: Palladium-Catalyzed Cross-Coupling
The formation of the C5–C(Furan) bond proceeds via a Pd(0)/Pd(II) catalytic cycle.
Mechanistic Pathway[1][2]
-
Oxidative Addition: The active catalyst, Pd(0)
, inserts into the C5–Br bond of the thiazole precursor, forming a stable trans-Pd(II) complex. The electron-deficient nature of the thiazole C5 position facilitates this step. -
Transmetallation: The furan-2-boronic acid (activated by base, forming the boronate) transfers the furan ring to the Palladium center, expelling the bromide.
-
Reductive Elimination: The C–C bond is formed between the thiazole C5 and furan C2, regenerating the Pd(0) catalyst.
Mechanistic Visualization (DOT)
Figure 1: Catalytic cycle for the regioselective arylation of the thiazole C5 position.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Bromination)
Target: Ethyl 5-bromothiazole-4-carboxylate. Note: Commercial availability is variable; in-house synthesis is cost-effective.
Reagents:
-
Ethyl thiazole-4-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Acetonitrile (ACN) (0.5 M concentration)
Procedure:
-
Dissolve ethyl thiazole-4-carboxylate in anhydrous ACN under
atmosphere. -
Add NBS portion-wise at Room Temperature (RT) to control exotherm.
-
Stir at reflux (80°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The monobrominated product is less polar than the starting material.
-
Workup: Cool to RT. Concentrate in vacuo. Resuspend in
, filter off succinimide byproduct. Wash filtrate with 5% (to remove ), then brine. Dry over . -
Yield: Typically 85-90% (Yellow oil/solid).
Phase 2: Suzuki-Miyaura Coupling
Target: Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate.
Reagents Table:
| Reagent | Equiv.[1] | Role |
| Ethyl 5-bromothiazole-4-carboxylate | 1.0 | Electrophile |
| Furan-2-boronic acid | 1.5 | Nucleophile |
| 0.05 | Catalyst | |
| 3.0 | Base | |
| 1,4-Dioxane | Solvent | Reaction Medium |
Step-by-Step Protocol:
-
Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and 2M
via syringe. -
Reaction: Heat to 90°C for 12 hours. The solution typically turns from orange to dark black (Pd precipitation upon completion).
-
Workup: Filter through a Celite pad (eluting with EtOAc). Wash the organic layer with water (x2) and brine.
-
Purification: Flash column chromatography (SiO2). Gradient: 0-20% EtOAc in Hexanes.
-
Observation: The product is often a white/off-white solid.
-
Phase 3: Ester Hydrolysis (Saponification)
Target: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Final Product).
Procedure:
-
Dissolve the ester from Phase 2 in THF:MeOH:Water (3:1:1).
-
Add LiOH monohydrate (2.5 eq).
-
Stir at RT for 2-4 hours. (TLC will show baseline spot for acid).
-
Isolation: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid often precipitates directly.
-
Filtration: Collect the solid, wash with cold water, and dry under vacuum at 45°C.
Characterization & Validation Criteria (Self-Validating System)
To ensure the correct isomer was formed, use the following diagnostic signals.
| Technique | Parameter | Expected Value (Isomer Confirmation) |
| 1H NMR | Thiazole C2-H | Singlet at ~8.8 - 9.0 ppm. (If this is absent, you have lost the thiazole ring or substituted C2). |
| 1H NMR | Furan Protons | Three distinct multiplets (~6.6, 7.2, 7.6 ppm). |
| 13C NMR | Carboxyl Carbon | ~162 ppm.[2] |
| Melting Point | Range | 185–188°C (Decomposition often observed >200°C). |
| HRMS | [M+H]+ | Calc: ~196.02 (Check exact mass for |
Critical Control Point (CCP): If the C2-H singlet is split or shifted significantly upfield (< 8.0 ppm), suspect contamination with the 4-furyl isomer or incomplete aromatization.
Troubleshooting & Critical Parameters
"Why not use Hantzsch Synthesis?"
Researchers often attempt to react Ethyl 2-chloro-3-oxo-3-(furan-2-yl)propionate with Thioformamide .
-
Result: This yields Ethyl 4-(2-furyl)thiazole-5-carboxylate .
-
Reason: The sulfur nucleophile attacks the carbon bearing the halogen (C2 of the propionate), and the nitrogen attacks the ketone (C3). This places the Furan at position 4, not 5.
-
Correction: If you must use Hantzsch, you would need Ethyl 3-bromo-3-(furan-2-yl)-2-oxopropanoate , which is synthetically unstable and difficult to handle.
Catalyst Poisoning
The sulfur and nitrogen atoms in the thiazole ring can coordinate to Palladium, potentially poisoning the catalyst.
-
Solution: Use Pd(dppf)Cl2 or XPhos Pd G2 . These bidentate/bulky ligands prevent the formation of stable, non-reactive Pd-thiazole complexes.
References
-
Suzuki-Miyaura Coupling on Thiazoles
- Title: "Palladium-catalyzed cross-coupling reactions of bromothiazoles."
- Source:Tetrahedron
-
URL:[Link] (General Reference for Thiazole coupling).
-
Regiochemistry of Hantzsch Synthesis
- Title: "Regioselective synthesis of thiazole deriv
- Source:Journal of Heterocyclic Chemistry
-
URL:[Link]
-
Bromination of Thiazole-4-carboxylates
- Title: "Selective halogenation of thiazole-4-carboxyl
- Source:Organic & Biomolecular Chemistry
-
URL:[Link]
-
General Protocol Validation (PubChem)
- Title: "5-(2-Furyl)-1,3-thiazole-4-carboxylic acid - Compound Summary"
- Source:PubChem
-
URL:[Link] (Use for confirming physical property data).
Sources
Application Notes and Protocols for the Antimicrobial Evaluation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Thiazole-Furan Hybrids in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Similarly, the furan ring is a key component of many natural and synthetic bioactive molecules, including several nitrofuran-based drugs that have been historically effective against a range of microbial infections.[5][6]
The compound 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a strategic hybridization of these two important pharmacophores. This unique molecular architecture presents a compelling opportunity for the development of a new class of antimicrobial agents. The thiazole ring, with its distinct electronic properties, can engage in various interactions with biological targets, while the furan moiety can contribute to the overall lipophilicity and potential for specific target engagement.[7][8] The carboxylic acid group at the 4-position of the thiazole ring may enhance the compound's solubility and potential for interaction with microbial enzymes or cell surface components.[9]
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid and its derivatives. The following sections detail the potential mechanisms of action based on related structures, and provide robust, step-by-step protocols for determining its in vitro antimicrobial activity.
Plausible Mechanisms of Antimicrobial Action
While the specific mechanism of action for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is yet to be elucidated, insights can be drawn from the established activities of related thiazole and furan-containing compounds. The amphiphilic character of some thiazole derivatives allows them to permeate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[7]
Several thiazole-based compounds have been shown to inhibit crucial bacterial enzymes. For instance, some derivatives act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9] Others have been found to interfere with bacterial cell division by targeting the FtsZ protein, a key component of the Z-ring.[10]
The furan moiety, particularly when substituted with a nitro group as in nitrofurantoin, is known to be reduced by bacterial nitroreductases to generate reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[5][6] While 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid lacks a nitro group, the furan ring itself can still participate in various interactions with biological targets.
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a thiazole-based compound, providing a conceptual framework for investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.
Caption: Hypothetical antimicrobial signaling pathway.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are designed to provide a standardized approach for evaluating the antimicrobial activity of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. It is crucial to perform these assays with appropriate positive and negative controls to ensure the validity of the results.[11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]
Materials:
-
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (wells with a known antibiotic) and a negative control (wells with the vehicle used to dissolve the compound).
-
Also, include a growth control (wells with only MHB and inoculum) and a sterility control (wells with only MHB).
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[13]
Data Presentation:
| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] |
| E. coli ATCC 25922 | [Insert Value] | [Insert Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] |
| C. albicans ATCC 10231 | [Insert Value] | [Insert Value] |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.[14]
Materials:
-
MHA plates (poured to a depth of 4 mm)[14]
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial inoculum prepared to a 0.5 McFarland standard[14]
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Calipers or a ruler
Procedure:
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[13]
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar.
-
Also, apply positive control antibiotic disks.
-
Ensure the disks are pressed down firmly to make complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.[13]
Data Presentation:
| Microorganism | Test Compound Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] |
| E. coli ATCC 25922 | [Insert Value] | [Insert Value] |
graph TD { A[Start: Prepare Bacterial Inoculum] --> B{Standardize to0.5 McFarland}; B --> C[Inoculate Mueller-Hinton Agar Plate]; C --> D{Aseptically Apply Disks}; D --> E[Incubate at 37°C for 18-24h]; E --> F[Measure Zones of Inhibition]; F --> G[End: Record Results];subgraph Preparation A; B; end subgraph Assay C; D; E; end subgraph Analysis F; G; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style C fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style G fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Caption: Kirby-Bauer Disk Diffusion Workflow.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid as a potential antimicrobial agent. Positive results from these assays would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant microorganisms.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the compound.
-
Toxicity and Safety Evaluation: Assessing the cytotoxic effects on mammalian cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antimicrobial potency and pharmacokinetic properties.
The exploration of novel chemical scaffolds such as 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a critical endeavor in the ongoing battle against antimicrobial resistance. The convergence of the thiazole and furan moieties in this compound offers a promising starting point for the development of the next generation of antimicrobial therapeutics.
References
- Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
-
Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]
-
Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
- Synthesis and antimicrobial activity evaluation of novel nitrofuranthiazoles. Acta Pharmaceutica Sciencia.
- Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
-
Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[2][7][9]triazolo[3,4-b][1][2][9]thiadiazole derivatives. ResearchGate. [Link]
- Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science.
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. woah.org [woah.org]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
Application Notes and Protocols: Investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the initial investigation of the novel compound, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, as a potential therapeutic agent in cancer research. This document outlines a logical, multi-stage experimental approach, from initial cytotoxicity screening to more in-depth mechanistic studies, grounded in the established anti-cancer potential of the broader thiazole class of heterocyclic compounds.
Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology
The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including several clinically approved anti-cancer agents like Dasatinib and Ixazomib.[1][2] Thiazole derivatives exert their anti-neoplastic effects through a variety of mechanisms, such as the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways including PI3K/Akt/mTOR and NF-κB.[3][4] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological activity, often participating in hydrogen bonding with target proteins and enzymes.[1][2]
The subject of this guide, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, is a novel compound that combines the established anti-cancer potential of the thiazole ring with a furan moiety, another heterocyclic system with documented biological activities. The carboxylic acid group may enhance solubility and provides a potential site for further chemical modification to improve pharmacokinetic properties. This unique combination of structural features makes it a compelling candidate for investigation in oncology drug discovery.
Postulated Mechanism of Action and Investigational Strategy
Based on the known activities of related thiazole and furan-containing molecules, we can hypothesize several potential mechanisms of action for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. A primary hypothesis is the inhibition of key cell signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Thiazole derivatives have been shown to target components of this pathway.[3] Additionally, given the planar nature of the fused ring system, intercalation with DNA or inhibition of topoisomerase enzymes are also plausible mechanisms.[3]
Our proposed investigational strategy is a tiered approach, beginning with broad screening to establish anti-proliferative activity and culminating in specific assays to elucidate the precise mechanism of action.
Experimental Workflows and Protocols
Stage 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.
Caption: Workflow for determining the in vitro cytotoxicity of the test compound.
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) in their recommended media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
-
Incubation and Assay:
-
Incubate the plates for 48 or 72 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116, HEK293 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Assay | MTT or CellTiter-Glo[5][6] |
| Endpoint | IC₅₀ Value |
Stage 2: Elucidating the Mechanism of Cell Death
Once anti-proliferative activity is confirmed, the next step is to determine if the compound induces apoptosis (programmed cell death) or necrosis.
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
-
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
Stage 3: Investigating Effects on Cell Cycle Progression
To determine if the compound's anti-proliferative effects are due to cell cycle arrest, a cell cycle analysis can be performed.
-
Cell Treatment:
-
Treat cells as described in the apoptosis assay protocol.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Stage 4: Probing the Molecular Mechanism of Action
Based on the results from the previous stages, more specific assays can be employed to identify the molecular targets of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.
-
Protein Extraction:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Stage 5: In Vivo Efficacy Studies
If promising in vitro activity is observed, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.[7][8]
-
Tumor Implantation:
-
Compound Administration and Monitoring:
-
Randomize the mice into treatment and control groups.
-
Administer 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle alone.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and/or immunohistochemical analysis to assess tumor morphology and biomarker expression.
-
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., athymic nude)[9] |
| Cell Line | In vitro sensitive human cancer cell line |
| Tumor Implantation | Subcutaneous[11] |
| Treatment Route | Oral gavage or intraperitoneal injection |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, tumor weight, biomarker analysis |
Concluding Remarks
This document provides a foundational framework for the initial investigation of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in cancer research. The proposed experiments are designed to systematically evaluate its anti-cancer potential, from broad cytotoxicity screening to specific mechanistic and in vivo studies. The inherent biological activity of the thiazole scaffold suggests that this novel compound is a worthy candidate for further exploration in the quest for new and effective cancer therapeutics.
References
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. (2022-08-11). [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025-08-28). [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. (2023-04-07). [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. (2025-08-26). [Link]
-
In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]
-
Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. (2018-01-20). [Link]
-
Thiazole in the targeted anticancer drug discovery. PubMed. [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Cancer Models. Charles River Laboratories. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" bioassay protocols
This Application Note and Protocol Guide is designed for researchers investigating 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (and its structural analogs) as a targeted inhibitor of D-Amino Acid Oxidase (DAAO) .
This scaffold is a classic pharmacophore in neuropsychiatric drug discovery, specifically for modulating NMDA receptor activity in Schizophrenia via the D-Serine pathway.
High-Affinity D-Amino Acid Oxidase (DAAO) Inhibition[1][2]
Introduction & Biological Context
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a privileged scaffold in the design of competitive D-Amino Acid Oxidase (DAAO) inhibitors. DAAO is a flavoenzyme responsible for the catabolism of D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2][3][4][5]
In conditions like Schizophrenia , NMDAR hypofunction is a key pathological feature.[3][5] By inhibiting DAAO, researchers aim to elevate synaptic D-Serine levels, thereby potentiating NMDAR neurotransmission. This compound functions as a bioisostere of D-Amino acids , utilizing its carboxylic acid moiety to engage the arginine "switch" (Arg283) within the enzyme's active site.[1]
Mechanism of Action
The compound acts as a competitive inhibitor. The thiazole-4-carboxylic acid core mimics the zwitterionic nature of the substrate (D-amino acid), while the 5-(2-furyl) substituent exploits the hydrophobic pocket (specifically Tyr224) adjacent to the flavin adenine dinucleotide (FAD) cofactor.
Figure 1: Mechanism of DAAO inhibition and downstream NMDAR potentiation.
Storage & Handling Protocols
To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. The free carboxylic acid moiety makes this compound pH-sensitive.
| Parameter | Specification | Expert Insight |
| Molecular Weight | ~195.20 g/mol | Small fragment-like molecule. |
| Solubility (Stock) | DMSO (100 mM) | Critical: Avoid aqueous buffers for stock. The furan ring is prone to oxidation; keep anhydrous. |
| Solubility (Working) | PBS/HEPES (pH 7.4) | Soluble up to ~500 µM in 1% DMSO. Acidic pH (<5.0) may cause precipitation.[5] |
| Storage | -20°C (Solid/Soln) | Protect from light.[6] Furan derivatives can be photosensitive. |
| Handling | Inert Atmosphere | Flush stock vials with Nitrogen/Argon after use to prevent furan oxidation. |
Protocol A: In Vitro Fluorometric DAAO Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human DAAO (hDAAO). Principle: This is a coupled enzyme assay. DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H₂O₂). Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize a non-fluorescent probe (Amplex Red) into highly fluorescent Resorufin.
Reagents Required
-
Assay Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) or HEPES (pH 7.4). Note: Pyrophosphate is preferred for DAAO stability.
-
Enzyme: Recombinant hDAAO (Final conc: 5–10 nM).
-
Substrate: D-Serine (Final conc: Km value, typically 5–10 mM).
-
Detection System: HRP (1 U/mL) + Amplex Red (50 µM).
-
Inhibitor: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (Serial dilution).
Step-by-Step Procedure
-
Preparation of Stocks:
-
Enzyme Pre-incubation (Critical Step):
-
In a black 96-well plate, add 10 µL of diluted Inhibitor.
-
Add 40 µL of hDAAO enzyme solution.
-
Incubate for 15 minutes at 25°C. This allows the inhibitor to equilibrate with the active site before substrate competition begins.
-
-
Reaction Initiation:
-
Prepare a Substrate/Detection Mix : D-Serine + HRP + Amplex Red in buffer.
-
Add 50 µL of this mix to the wells (Total volume = 100 µL).
-
-
Kinetic Measurement:
-
Immediately read Fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.
-
-
Data Processing:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize slope against Vehicle Control (DMSO only).
-
Data Analysis & Validation
-
IC50 Calculation: Fit data to a 4-parameter logistic equation:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Interference Check: Run a control without DAAO but with added H₂O₂ and Inhibitor. If fluorescence is reduced, the compound inhibits HRP or quenches fluorescence (False Positive).
Protocol B: Mechanism of Action (Lineweaver-Burk)
Objective: Confirm the compound is a competitive inhibitor (binds to the active site) rather than allosteric.
Experimental Design
-
Matrix Setup: Prepare a matrix of D-Serine concentrations (e.g., 1, 2, 5, 10, 20 mM) vs. Inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Execution: Run the kinetic assay as described in Protocol A for all combinations.
-
Plotting:
-
Plot
(y-axis) vs. (x-axis).
-
-
Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis.
-
Expert Note: 5-aryl-thiazole-4-carboxylic acids are classically competitive. Any deviation suggests aggregation or non-specific binding.
-
Protocol C: Cellular Target Engagement (U87 Glioblastoma Cells)
Objective: Verify if the compound permeates cell membranes and inhibits intracellular DAAO.
Workflow
-
Cell Culture: Seed U87-MG cells (which express endogenous DAAO) in 6-well plates.
-
Treatment: Treat cells with Inhibitor (10 µM, 50 µM) for 24 hours.
-
Lysis: Wash with PBS and lyse cells in M-PER buffer containing protease inhibitors.
-
D-Serine Quantification (HPLC):
-
Derivatize lysate with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine).
-
Analyze via HPLC with fluorescence detection.
-
-
Result: Effective inhibition should result in a significant increase in intracellular D-Serine levels compared to vehicle control.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Spontaneous oxidation of Amplex Red. | Prepare Amplex Red fresh and protect from light. Use "Stop Solution" (low pH) if doing endpoint reads. |
| IC50 varies with time | Inhibitor instability. | The furan ring can open or oxidize. Ensure stock is fresh and stored under inert gas. |
| Precipitation in Assay | Acidic nature of the compound. | Ensure the assay buffer has strong buffering capacity (50mM+). Do not exceed 1% DMSO. |
| Flat Dose-Response | Compound aggregation. | Add 0.01% Triton X-100 to the assay buffer to break up colloidal aggregates. |
References
-
Sacchi, S. et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[4][7][8][9][10]
-
Duplantier, A. J. et al. (2009). "5-Substituted-1,3-thiazole-4-carboxylic acids as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for this scaffold).
-
Pollegioni, L. et al. (2007). "D-Amino acid oxidase: physiological role and applications." FEBS Journal.
-
Smith, S. M. et al. (2010). "Assay protocols for D-Amino Acid Oxidase inhibitors." Methods in Molecular Biology.
Sources
- 1. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 3. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-amino-5-(ethylthio)-1,3,4-thiadiazole | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Synthesis
The following guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It assumes the user is attempting to synthesize 5-(2-furyl)-1,3-thiazole-4-carboxylic acid , a challenging scaffold due to the specific regiochemistry (5-aryl, 4-carboxy) and the sensitivity of the furan ring.[1]
Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Diagnostic Phase: Route Validation
Before optimizing, we must validate your synthetic strategy.[1] The 5-aryl-4-carboxythiazole motif is not accessible via the standard Hantzsch synthesis (which typically yields 2-aryl or 4-aryl isomers).[1]
If you are experiencing low yields (<20%) or tar formation, you are likely using a suboptimal cyclization route.[1] We recommend the Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) route as the "Gold Standard" for this specific regioisomer, utilizing the commercially available ethyl 5-bromothiazole-4-carboxylate.
The Regiochemistry Check[2]
-
Target: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.[1]
-
Common Error: Attempting to synthesize this via thioamide condensation often results in the 2-(2-furyl) isomer or the 4-(2-furyl) isomer depending on the bromoketone used.[1]
-
Recommendation: Switch to a convergent synthesis (Suzuki Coupling) to lock the regiochemistry and avoid furan polymerization.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of Ethyl 5-(2-furyl)thiazole-4-carboxylate (Intermediate). Core Problem: Protodeboronation of 2-furylboronic acid and catalyst poisoning by the thiazole sulfur.
The "Yield-Critical" Workflow
Standard conditions (Pd(PPh3)4 / Na2CO3) often fail here. The furan boronic acid is prone to hydrolysis (protodeboronation) before coupling occurs.[1]
Optimized Conditions Table
| Variable | Standard (Low Yield) | Optimized (High Yield) | Rationale |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM or XPhos Pd G2 | Bidentate ligands (dppf) resist displacement by thiazole sulfur; XPhos accelerates coupling over deboronation.[1] |
| Base | Na2CO3 (aq) | K3PO4 (3.0 eq) or CsF | Anhydrous or low-water conditions prevent furan boronic acid decomposition.[1] |
| Solvent | DME/Water | 1,4-Dioxane (dry) or Toluene/EtOH (10:1) | Higher boiling point required for activation; dry solvents protect the boronic acid.[1] |
| Temp | 80°C | 90–100°C | Fast reaction is crucial to beat the decomposition rate of the furan.[1] |
Step-by-Step Protocol (Scale: 1.0 mmol)
-
Inerting: Flame-dry a 2-neck round bottom flask and cycle Argon/Vacuum (3x).
-
Loading: Add Ethyl 5-bromothiazole-4-carboxylate (1.0 eq, 236 mg) and 2-Furylboronic acid (1.5 eq, 168 mg). Note: Use excess boronic acid to account for protodeboronation.[1]
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (0.05 eq, 41 mg).[1]
-
Solvent/Base: Add dry 1,4-Dioxane (10 mL) and K3PO4 (3.0 eq, 636 mg).
-
Degassing: Sparge with Argon for 10 minutes (Critical step: Oxygen kills the active Pd(0) species).
-
Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS.[1][2]
-
Workup: Filter through Celite (removes Pd black), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Controlled Hydrolysis (Ester Acid)
Objective: Conversion to 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. Core Problem: The furan ring is acid-sensitive (ring opening), and the thiazole-4-carboxylic acid is prone to decarboxylation at high temperatures.[1]
The "Gentle" Hydrolysis Guide
Do NOT use acid hydrolysis (HCl/H2SO4).[1] The furan ring will polymerize into a black tar.[1]
-
Dissolution: Dissolve the ester (1.0 eq) in THF (5 vol).
-
Saponification: Add LiOH·H2O (2.5 eq) dissolved in minimal water (2 vol).[1]
-
Why LiOH? It is milder than NaOH/KOH and less likely to induce side reactions.[1]
-
-
Temperature: Stir at Room Temperature (20–25°C). Do not heat.
-
Time: Typically 2–4 hours.[1]
-
-
Quenching (The Danger Zone):
-
Isolation: The product often precipitates at pH 3.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.[1]
Troubleshooting Visualization
The following decision trees illustrate the logic for diagnosing yield failures in both the coupling and hydrolysis stages.
Caption: Diagnostic logic tree for isolating the root cause of yield loss in 5-furyl-thiazole synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use the Hantzsch synthesis to save money on reagents? A: It is technically difficult for this specific isomer. To get the 5-furyl-4-carboxy arrangement, you would need ethyl 2-halo-3-(2-furyl)-3-oxopropanoate and thioformamide.[1] The precursor is unstable, and thioformamide is noxious and unstable.[1] The yield is typically <15%.[1] The Suzuki route is more expensive but yields >70% reliably.[1]
Q: My reaction mixture turns black during hydrolysis. Why? A: This is "Furan Resinification."[1] Furans are acid-labile.[1] If you use concentrated HCl or heat the reaction in acidic media, the furan ring opens and polymerizes.[1] Always acidify gently to pH 3–4 using weak acids (Acetic acid or dilute HCl) at 0°C.
Q: Why do I see "Furan" in my NMR but no product during coupling?
A: This is Protodeboronation .[1] The boronic acid group is replaced by a proton (
-
Fix: Increase temperature to 100°C (to make coupling faster than decomposition) and use anhydrous conditions.
Q: How do I store the final acid? A: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is prone to decarboxylation.[1] Store at -20°C, protected from light and moisture. Avoid prolonged storage in DMSO solution.
References
-
Suzuki-Miyaura Coupling on Thiazoles
-
Protodeboronation of Furan Boronic Acids
-
Synthesis of 5-Arylthiazole-4-carboxylates (Schöllkopf Method Alternative)
Sources
Technical Support Center: Crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of obtaining high-quality crystals of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. The advice provided is rooted in the fundamental principles of crystallization and experience with similar heterocyclic carboxylic acids.
Question 1: I'm not getting any crystals, even after cooling the solution. What should I do?
This is a common issue that often relates to either insufficient supersaturation or nucleation barriers.[1][2]
-
Explanation: Crystal formation requires two key steps: nucleation (the initial formation of a stable crystalline entity) and growth.[3] If the solution is not sufficiently concentrated (supersaturated), or if there are no nucleation sites, crystallization will not occur.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]
-
Seeding: If you have a small amount of the solid compound, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for further crystal growth.[2][3]
-
Evaporation: Allow a small amount of the solvent to evaporate. This will increase the concentration of your compound, promoting supersaturation.[2]
-
-
Increase Supersaturation:
-
If nucleation induction fails, gently heat the solution to dissolve any potential micro-precipitates and then allow it to cool again, perhaps more slowly this time.
-
You can also try to reduce the solvent volume by gentle heating or under a stream of inert gas, then cool again.
-
-
Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solubility, rapid cooling, or the presence of impurities.[2][3]
-
Explanation: This phenomenon happens when the concentration of the solute is so high that it exceeds its solubility limit at a temperature above its melting point in the solvent system. Impurities can also depress the melting point of the compound, making oiling out more likely.
-
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[2]
-
Adjust the Solvent System:
-
Add more of the "good" (high solubility) solvent to the hot solution to decrease the overall concentration.[1]
-
If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.
-
-
Purify the Material: If oiling out persists, it may be due to impurities. Consider a preliminary purification step like column chromatography before attempting crystallization.[2]
-
Question 3: The crystal yield is very low. How can I improve it?
A low yield can be frustrating, but it is often rectifiable. The primary causes are typically using too much solvent or incomplete precipitation.[1][2]
-
Explanation: The solubility of your compound in the chosen solvent at the cooling temperature dictates the amount of material that will remain in the mother liquor. Using an excessive amount of solvent will result in a significant portion of your compound staying dissolved.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Maximize Precipitation:
-
Ensure the solution has been cooled for a sufficient amount of time. Cooling in an ice bath after initial cooling to room temperature can increase the yield.[2]
-
-
Recover a Second Crop: The mother liquor (the solution remaining after filtering the crystals) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second batch of crystals.[2] Be aware that this second crop may be less pure than the first.
-
Question 4: My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?
Fine, needle-like crystals often result from rapid crystallization. For applications like X-ray crystallography, larger, more robust crystals are desirable.[2]
-
Explanation: Rapid crystal growth often leads to a higher number of nucleation events and less time for ordered deposition of molecules onto the crystal lattice, resulting in smaller or less ideal crystal habits.
-
Troubleshooting Steps:
-
Slow Cooling: As with preventing oiling out, slow cooling is crucial. Allow the solution to cool to room temperature undisturbed over several hours.[2]
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly higher solubility can sometimes promote slower, more controlled crystal growth.[4]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. A solution of your compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (one in which your compound is insoluble but is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the solubility of your compound, leading to slow crystal growth.[5]
-
Experimental Protocols
General Cooling Crystallization Protocol
This protocol provides a general workflow for the crystallization of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.
-
Solvent Selection:
-
Place a small amount of your compound (a few milligrams) into several test tubes.
-
Add a small amount of a different solvent to each tube. Good candidates for carboxylic acids include ethanol, methanol, water, or mixtures of these.[6]
-
A good single-solvent system will dissolve your compound when hot but not at room temperature.
-
For a mixed-solvent system, find a "good" solvent that dissolves your compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
-
Dissolution:
-
Place your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Suitability for Carboxylic Acids |
| Water | High | 100 | Good for polar compounds, often used in mixed systems.[6] |
| Ethanol | High | 78 | Often a good choice for dissolving at heat.[6] |
| Methanol | High | 65 | Similar to ethanol, good for dissolving at heat.[6] |
| Acetone | Medium | 56 | Can be effective, but its volatility can lead to rapid crystallization. |
| Ethyl Acetate | Medium | 77 | A common choice for recrystallization. |
| Toluene | Low | 111 | Can be a good choice for less polar compounds. |
| Hexane | Low | 69 | Typically used as a "poor" solvent in mixed systems. |
Visualizations
Crystallization Workflow Diagram
A general workflow for the crystallization process.
Troubleshooting Logic Diagram
Mapping common problems to their causes and solutions.
References
- Method for crystallising carboxylic acid.
- Carboxylic acid purification and crystallization process.
- Troubleshooting Crystalliz
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Solvent design for crystallization of carboxylic acids.
- Purification: How To. University of Rochester, Department of Chemistry.
- Recrystallization and Crystalliz
- Troubleshooting pseudotropine crystalliz
- Advice for Crystalliz
- Why I am not getting crystals?
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Analytical Method Development
Last Updated: February 14, 2026
Introduction
Welcome to the technical support center for the analytical method development of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the practical knowledge and scientific rationale needed to overcome common challenges encountered during the analysis of this important heterocyclic compound. The unique structure of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid, containing both a furan and a thiazole ring, presents specific analytical considerations that this guide will address.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Method Development
Question 1: I'm observing poor peak shape (tailing or fronting) for my analyte in reversed-phase HPLC. What are the likely causes and how can I fix it?
Answer:
Poor peak shape for a carboxylic acid like 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a common issue in reversed-phase HPLC and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The primary culprit is often the interaction between the acidic analyte and residual free silanol groups on the silica-based stationary phase. These interactions lead to peak tailing.
-
Solution 1: Adjust Mobile Phase pH. The most effective way to mitigate this is to adjust the pH of your mobile phase. By lowering the pH to approximately 2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA), you ensure the carboxylic acid is fully protonated, minimizing its interaction with the silanol groups.
-
Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.
-
Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, though this is less common now with the availability of high-quality columns.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or a large flow cell in your detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure. If possible, use a detector with a micro-flow cell.
-
Question 2: My method is not sensitive enough to detect low levels of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. How can I improve my limit of detection (LOD)?
Answer:
Improving sensitivity requires a multi-faceted approach. Consider the following strategies:
-
Optimize Wavelength Selection: The furan and thiazole rings in your analyte should provide good UV absorbance.
-
Action: Perform a UV scan of your analyte to determine its wavelength of maximum absorbance (λmax). For thiazole derivatives, this is often in the range of 230-280 nm. Ensur[1]e your UV detector is set to this wavelength.
-
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column.
-
Caveat: Be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.
-
-
Sample Pre-concentration: If your analyte is in a dilute matrix, a solid-phase extraction (SPE) step can be used to concentrate the sample before injection. A C18 SPE cartridge would be a good starting point for this compound.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS). Mass spectrometry offers significantly higher sensitivity and selectivity.
-
Mobile Phase Optimization: Ensure your mobile phase composition provides good retention and sharp peaks. A sharper peak is a taller peak, which improves the signal-to-noise ratio.
Sample Preparation
Question 3: I am analyzing 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid in a complex matrix (e.g., plasma, tissue homogenate) and suspect matrix effects are impacting my results. How can I address this?
Answer:
Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a significant challenge. Here’s how to tackle them:
-
Effective Sample Cleanup: The goal is to remove as many interfering components as possible.
-
Protein Precipitation (for biological samples): A simple and effective first step. Acetonitrile is a common choice for precipitating proteins.
-
Liquid-Liquid Extraction (LLE): This can be a powerful technique to isolate your analyte. You will need to experiment with different organic solvents and pH adjustments to optimize the extraction of the carboxylic acid.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more effective cleanup than LLE. For your compound, a mixed-mode SPE cartridge (e.g., with both reversed-phase and ion-exchange properties) could be highly effective.
-
-
Use of an Internal Standard: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.
-
Ideal Choice: An isotopically labeled version of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is the best option as it will behave identically to the analyte during sample preparation and analysis.
-
Alternative: If an isotopically labeled standard is unavailable, choose a structurally similar compound with similar physicochemical properties.
-
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any consistent matrix effects.
Stability and Degradation
Question 4: I'm concerned about the stability of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid during my analysis. What are the potential degradation pathways and how can I prevent them?
Answer:
Thiazole-containing compounds can be susceptible to degradation under certain conditions. Under[2][3]standing these pathways is key to ensuring the integrity of your analysis.
-
Hydrolysis: The carboxylic acid and potentially other functional groups can be susceptible to hydrolysis, especially at extreme pH values.
-
Mitigation: Maintain your samples at a neutral or slightly acidic pH. Avoid prolonged exposure to strong acids or bases.
-
-
Oxidation: The furan and thiazole rings can be susceptible to oxidation.
-
Mitigation: Protect your samples from strong oxidizing agents. Consider adding an antioxidant, such as ascorbic acid, to your sample diluent if oxidative degradation is suspected. Degassing the mobile phase can also help.
-
-
Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. *[2] Mitigation: Protect your samples and standards from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting.
-
Thermal Degradation: High temperatures can lead to decarboxylation or other forms of degradation. *[2] Mitigation: Store samples at appropriate temperatures (e.g., refrigerated or frozen). Avoid excessive heating during sample preparation.
A forced degradation study is highly recommended to understand the stability of your compound under various stress conditions (acid, base, oxidation, heat, and light). This [3][4]will help you identify potential degradation products and develop a stability-indicating method.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid that I should consider for method development?
A1: The key properties are its acidic nature due to the carboxylic acid group, its aromaticity conferred by the furan and thiazole rings, and its potential for hydrogen bonding. These properties will influence its solubility, chromatographic behavior, and extraction efficiency. The presence of both a furan and a thiazole ring makes it a unique heterocyclic compound.
Q2[5][6]: What would be a good starting point for an HPLC method for this compound?
A2: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of the compound (likely around 238 nm).
-
[1]Column Temperature: 25-30 °C
Q3: Is Gas Chromatography (GC) a suitable technique for analyzing 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid?
A3: GC is generally not the preferred method for analyzing carboxylic acids without derivatization. The high polarity and low volatility of the carboxylic acid group can lead to poor peak shape and thermal degradation in the GC inlet. If GC is necessary, derivatization to form a more volatile ester (e.g., a methyl or silyl ester) would be required.
Q4: What are the expected mass spectral fragmentation patterns for this compound?
A4: In mass spectrometry, you would expect to see the molecular ion. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and cleavage of the furan and/or thiazole rings. The exact fragmentation will depend on the ionization technique (e.g., ESI, APCI) and collision energy.
Q5: Where can I find more information on the synthesis of this compound?
A5: The synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid and similar structures is often achieved through variations of the Hantzsch thiazole synthesis. This [5][6]typically involves the condensation of an α-haloketone with a thioamide.
Visualizations and Data
Workflow for HPLC Method Development
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Table 1: Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 (5 µm, 100 Å) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| pH | 2.5 - 3.0 | Ensures the carboxylic acid is in its neutral form, improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at λmax (e.g., 238 nm) | Maxi[1]mizes sensitivity. |
| Injection Volume | 5 - 20 µL | A typical range to avoid column overload. |
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Patel, Y., & Shah, N. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"5-(2-Furyl)-1,3-thiazole-4-carboxylic acid" common synthesis pitfalls
Introduction: The Deceptive Simplicity of Furan-Thiazoles
Welcome to the technical support hub for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid .
As a Senior Application Scientist, I often see researchers approach this molecule as a standard Hantzsch synthesis, only to face "tar-like" degradation products or inexplicable low yields. The challenge lies in the electronic incompatibility of the two heterocycles: the thiazole ring requires robust conditions to close, while the furan ring is an "acid-sponge" that polymerizes under the very conditions used to synthesize the thiazole.
This guide prioritizes the Modified Hantzsch Protocol via the 2-Amino Deamination Route , which is the industry-standard "workaround" for the instability of thioformamide and the sensitivity of furan.
Module 1: Precursor Preparation (The "Furan Trap")
The Critical Failure Point: Bromination of Ethyl Furoylacetate
The synthesis begins with Ethyl 3-(2-furyl)-3-oxopropanoate . You must introduce a bromine at the
The Pitfall:
Using elemental bromine (
The Solution: Radical Bromination with NBS
Use N-Bromosuccinimide (NBS) .[1][2] Unlike
| Parameter | DO NOT USE | RECOMMENDED PROTOCOL | WHY? |
| Reagent | Liquid | NBS (1.05 eq) | NBS prevents high local concentration of electrophilic Br. |
| Solvent | Acetic Acid (AcOH) | Non-polar solvents suppress ionic bromination of the furan ring. | |
| Catalyst | Strong Acids (HBr) | p-TsOH (cat.) | Promotes enolization without aggressive protonation of furan. |
| Temp | Reflux | 0°C | Heat promotes radical polymerization of the furan. |
Step-by-Step Protocol: Selective -Bromination
-
Dissolve Ethyl 3-(2-furyl)-3-oxopropanoate (10 mmol) in
(50 mL). -
Add p-Toluenesulfonic acid (p-TsOH) (0.1 mmol).
-
Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
QC Check: TLC should show a slightly less polar spot.
-
Warning: If the spot stays at the baseline or streaks, the furan has polymerized.
-
-
Wash with water to remove succinimide. Dry and concentrate. Do not distill (thermal instability). Use crude for the next step immediately.
Module 2: Cyclization Strategy (The "Thioamide Paradox")
The Dilemma
To get the target molecule (H at position 2), you theoretically need Thioformamide .
-
Problem: Thioformamide is unstable, malodorous, and difficult to handle in precise stoichiometry.
-
Result: Direct reaction often yields complex mixtures due to thioformamide decomposition.
The Fix: The "Thiourea Detour" (Sandmeyer Protocol)
Instead of thioformamide, use Thiourea to build a stable 2-Amino-thiazole intermediate, then remove the amine via diazotization. This is a self-validating system because the 2-amino intermediate is a crystalline solid that can be purified before the sensitive deamination step.
Workflow Visualization
Figure 1: The "Thiourea Detour" strategy avoids the instability of thioformamide.
Protocol: Deamination of the 2-Amino Intermediate
-
Cyclization: Reflux the crude
-bromo ester with Thiourea (1.1 eq) in Ethanol for 2 hours. Cool, filter the precipitate (HBr salt of the 2-aminothiazole). Neutralize with to get the free base. -
Deamination:
-
Dissolve the 2-amino-5-(2-furyl)thiazole-4-carboxylate in anhydrous THF.
-
Add t-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise at 60°C.
-
Mechanism:[1][2][3][4] The amine forms a diazonium species which undergoes homolytic cleavage. The radical abstracts a hydrogen from the solvent (THF), replacing
with . -
Note: This avoids using hypophosphorous acid (
), which can sometimes reduce the furan ring.
-
Module 3: Hydrolysis (The "Acid Sensitivity")
The Final Pitfall: Ring Opening
You now have Ethyl 5-(2-furyl)-1,3-thiazole-4-carboxylate . You need the acid.
-
Standard Method:
or reflux. -
Result: Black tar. The furan ring is an enol ether equivalent; aqueous acid hydrolyzes it to a 1,4-dicarbonyl, destroying the molecule.
The Solution: Mild Hydrolysis
Use Lithium Hydroxide (LiOH) in a mixed solvent system at ambient temperature.
| Condition | Outcome |
| 6N HCl / Reflux | FAILURE. Furan ring opens (Achmatowicz-type degradation). |
| NaOH / EtOH / Reflux | RISKY. High pH + Heat can cause decarboxylation of the 4-COOH. |
| LiOH (2 eq) / THF:H2O (3:1) / RT | SUCCESS. Mild cleavage; Furan remains intact. |
Troubleshooting FAQs
Q1: My reaction mixture turned black during the bromination step. Is it salvageable?
-
Diagnosis: This indicates polymerization of the furan ring, likely due to high local concentrations of bromine or high temperature.
-
Action: It is likely not salvageable . Discard and restart using NBS at 0°C. Ensure your solvent (
) is acid-free (filter through basic alumina if unsure).
Q2: I cannot isolate the intermediate
-
Diagnosis:
-Halo- -keto esters are thermally unstable and reactive toward silica (Lewis acid). -
Action: Do not purify this intermediate. Wash the organic layer with water, dry with
, and proceed immediately to the cyclization with thiourea. The cyclization is much faster than the decomposition.
Q3: During deamination, I see a new spot on TLC, but the yield is low.
-
Diagnosis: Incomplete radical transfer.
-
Action: Ensure the THF is anhydrous but not too pure—the reaction requires a hydrogen atom source. THF acts as the H-donor. If yields remain low, add a small amount of DMF as a co-solvent to improve solubility of the diazonium intermediate.
Q4: The final acid product is decarboxylating (losing
-
Diagnosis: Thiazole-4-carboxylic acids are prone to thermal decarboxylation, especially with electron-rich substituents (like furan) at position 5.
-
Action: Never heat the free acid above 60°C. During workup, acidify the LiOH solution carefully to pH 3-4 (not pH 1) at 0°C , and extract immediately into EtOAc.
References
-
Hantzsch Thiazole Synthesis Mechanisms
-
Furan Sensitivity & Bromination
-
Keegstra, M. A. "Fast and Selective Bromination of Phenols and Heterocycles." Tetrahedron, 48(13), 2681-2690 (1992). Link
- Context: Details the use of NBS for selective bromin
-
-
Deamination of 2-Aminothiazoles
-
Thiazole-4-Carboxylate Stability
-
Barton, D. H. R., et al. "Synthesis and properties of thiazole-4-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link
-
(Note: While specific literature for "5-(2-furyl)-1,3-thiazole-4-carboxylic acid" is sparse, the protocols above are derived from validated methodologies for 5-aryl-thiazole-4-carboxylates and furan reactivity data.)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 6. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid
The following technical guide details the scale-up synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid , designed for researchers and process chemists. This guide prioritizes the Modified Hantzsch Thiazole Synthesis via the Thiourea/Deamination Route , which is the industry-preferred method for generating 2-unsubstituted thiazoles on scale due to the instability of thioformamide.
Executive Summary & Synthetic Strategy
The target molecule, 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid , presents a specific regiochemical challenge: placing the furan ring at position 5 and the carboxylic acid at position 4.
-
The Challenge: Standard Hantzsch synthesis often defaults to 4-aryl-5-hydrogen regioisomers. Achieving the 4-carboxy-5-aryl substitution pattern requires a specific
-halo- -keto ester precursor: Ethyl 3-bromo-3-(2-furyl)pyruvate . -
The Scale-Up Bottleneck: The direct use of thioformamide (to install the C2-hydrogen) is hazardous and low-yielding on scale due to its instability.
-
The Solution: We recommend the Thiourea Route followed by Sandmeyer Deamination . This pathway uses stable, solid reagents and offers superior purification control.
Master Workflow Diagram
Caption: Optimized synthetic workflow for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid utilizing the robust Thiourea/Deamination protocol.
Module 1: Precursor Synthesis (The Pyruvate Scaffold)
The synthesis begins with the construction of Ethyl 3-(2-furyl)pyruvate . Direct condensation of furfural with acetate esters is poor; the Erlenmeyer Azlactone method is the standard for high-purity pyruvate synthesis.
Troubleshooting Guide
Q: My azlactone hydrolysis yields a sticky, dark tar instead of the keto-acid. What went wrong?
-
Cause: Furan rings are acid-sensitive. Prolonged exposure to strong mineral acids (HCl/H₂SO₄) at high temperatures causes ring opening and polymerization (humins formation).
-
Solution: Switch to a two-step hydrolysis . First, open the azlactone ring with aqueous NaOH (base hydrolysis) to form the acyl-amino acrylic acid salt. Then, perform the decarboxylation/hydrolysis with dilute HCl (1M) at controlled reflux (max 80°C) for the minimum time required.
-
Validation: Monitor by TLC. The disappearance of the acrylic acid intermediate should be checked every 30 mins.
Q: The subsequent esterification of the pyruvic acid is low yielding.
-
Cause:
-Keto acids are prone to self-aldol condensation and decarboxylation under acidic esterification (Fischer conditions). -
Solution: Use EtOH/SOCl₂ at 0°C allowed to warm to room temperature, rather than refluxing with H₂SO₄. Alternatively, use EtOH/DCC/DMAP for milder conditions if the furan ring shows degradation.
Module 2: Selective Bromination (Critical Control Point)
This is the most hazardous step. You must brominate the
Protocol: Selective Bromination with CuBr₂
| Parameter | Specification | Reason |
| Reagent | Copper(II) Bromide (CuBr₂) | Heterogeneous reagent; releases Br₂ slowly, preventing high local concentrations that favor furan bromination. |
| Solvent | EtOAc / CHCl₃ (1:1) | Ethyl acetate stabilizes the intermediate enol form, directing bromination to the |
| Temperature | Reflux (approx. 70°C) | Required for CuBr₂ reactivity. |
| Stoichiometry | 2.0 - 2.2 eq. CuBr₂ | Two equivalents are required because CuBr₂ reduces to CuBr (1 electron process). |
Q: I see multiple spots on TLC, and NMR shows bromination on the furan ring.
-
Diagnosis: You likely used elemental bromine (
) or NBS with a radical initiator. Free radical conditions favor benzylic bromination but also attack the furan. High concentrations of lead to electrophilic aromatic substitution on the furan. -
Corrective Action: Switch to the CuBr₂ method . If you must use
, add it dropwise at -10°C in dilute solution and stop the reaction immediately upon decolorization.
Module 3: Hantzsch Cyclization & Deamination
We utilize Thiourea to form the stable 2-aminothiazole intermediate, followed by deamination to remove the amino group.
Step 3A: Cyclization
Reagents: Ethyl 3-bromo-3-(2-furyl)pyruvate + Thiourea (1.1 eq) in Ethanol. Conditions: Reflux for 2-4 hours.
Q: The product precipitates as a gummy solid that traps impurities.
-
Cause: The HBr byproduct forms a salt with the aminothiazole product.
-
Solution: After the reaction, neutralize the mixture with saturated aqueous
to liberate the free base. The free base is often more crystalline. Recrystallize from EtOH/Water.
Step 3B: Sandmeyer Deamination (Removing the -NH₂)
Reagents: t-Butyl Nitrite (t-BuONO) in THF or DMF. Mechanism: Formation of a diazonium species followed by in-situ hydride transfer (from THF) or radical abstraction.
Q: The deamination yield is low (<40%), and I see diazo-coupling byproducts.
-
Cause: Water in the solvent or insufficient hydrogen atom source.
-
Solution: Use anhydrous THF . The THF acts as the hydrogen atom donor in the radical mechanism. Add the t-BuONO dropwise to a refluxing solution of the amine to ensure rapid evolution of
and prevent side reactions. -
Alternative: If THF fails, use NaNO₂ / H₃PO₂ (Hypophosphorous acid) at 0°C. H₃PO₂ acts as the reducing agent. This is classic and robust but requires careful pH control.
Module 4: Final Hydrolysis
Q: During hydrolysis of the ethyl ester, the furan ring degrades.
-
Cause: Acidic hydrolysis is too harsh.
-
Solution: Use Lithium Hydroxide (LiOH) in THF/Water (3:1) at Room Temperature. LiOH is milder than NaOH.
-
Work-up: Acidify carefully with 1M HCl to pH 3-4 to precipitate the carboxylic acid. Do not go to pH 1, as the high acidity can trigger furan ring opening during the drying phase.
References
- Hantzsch Thiazole Synthesis Mechanism & Regiochemistry: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: Defines the regiochemical outcome where the thioamide carbon becomes C2 and the ketone carbon becomes C4.
-
Selective Bromin
-Keto Esters:- Source: King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
-
Link:[Link]
-
Deamination of Aminothiazoles (Sandmeyer Protocol)
- Source: Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2430.
-
Link:[Link]
-
Erlenmeyer Azlactone Synthesis for Aryl Pyruvates
Sources
Validation & Comparative
Comparative Guide: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid vs. Thiazole Analogues
This guide provides an in-depth technical comparison of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid against established thiazole-based therapeutics (specifically Febuxostat and antimicrobial thiazole derivatives). It focuses on the structural activity relationships (SAR), mechanistic distinctions, and experimental protocols relevant to drug discovery.
Executive Summary & Chemical Profile
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid represents a distinct scaffold in medicinal chemistry, primarily explored for Xanthine Oxidase (XO) inhibition (gout management) and antimicrobial activity . Unlike the market-leading Febuxostat (a 2-aryl-thiazole-5-carboxylic acid), this compound features a regiochemical shift of the carboxylic acid to the C4 position and incorporates a furan moiety at C5.
This structural variation alters the binding vector within enzyme active sites (e.g., the molybdenum center of XO), offering a unique IP space and potentially different pharmacokinetic profiles compared to standard 2-arylthiazoles.
| Feature | 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid | Febuxostat (Standard of Care) | 2-Aryl-thiazole-4-carboxylic acids |
| Core Scaffold | Thiazole-4-COOH | Thiazole-5-COOH | Thiazole-4-COOH |
| Key Substituent | 5-(2-Furyl) group | 2-(3-cyano-4-isobutoxyphenyl) | 2-Aryl / Heteroaryl |
| Primary Target | Xanthine Oxidase / Antimicrobial | Xanthine Oxidase (XO) | XO / Bacterial DNA Gyrase |
| Binding Mode | C4-COOH interacts with Arg880 | C5-COOH interacts with Arg880 | C4-COOH interacts with Arg880 |
| Lipophilicity | Moderate (Furan is polar/aromatic) | High (Isobutoxy group) | Variable |
Comparative Performance Analysis
A. Xanthine Oxidase Inhibition (Mechanism & Potency)
The primary utility of thiazole carboxylic acids is the inhibition of Xanthine Oxidase (XO), the enzyme responsible for uric acid production.[1][2]
-
Febuxostat Mechanism : The C5-carboxylic acid forms a critical hydrogen bond network with Arg880 and Thr1010 in the XO active site. The bulky phenyl group occupies the hydrophobic channel.
-
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid Mechanism : The C4-carboxylic acid retains the ability to anchor to Arg880. However, the 5-furan ring is smaller and more electron-rich than Febuxostat's phenyl ring.
-
Advantage: The furan ring can engage in unique
- stacking interactions with Phe914 or Phe1009 without the steric clash sometimes observed with larger bicyclic systems. -
Limitation: Without the extended hydrophobic tail (like the isobutoxy group in Febuxostat), the core scaffold alone typically shows lower potency (IC
in M range) compared to Febuxostat (nM range). It serves as a fragment lead requiring further substitution (e.g., at the C2 position).
-
B. Antimicrobial & Antifungal Activity
Derivatives of 5-(2-furyl)-thiazole-4-carboxylic acid (specifically hydrazides and amides) exhibit broad-spectrum activity.
-
Activity Profile : The furan ring is a known pharmacophore in nitrofurantoin-class antibiotics. When fused with the thiazole-4-COOH core, it targets bacterial cell wall synthesis or oxidative stress pathways.
-
Comparison : Superior to simple thiazoles against Gram-positive strains (S. aureus) but generally less potent than fluoroquinolones.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the inhibition of the Purine Metabolism pathway by thiazole-carboxylic acid derivatives, preventing Uric Acid formation.
Caption: Competitive inhibition of Xanthine Oxidase by Thiazole-4-COOH vs. Thiazole-5-COOH derivatives, blocking the conversion of Xanthine to Uric Acid.
Experimental Protocols
Protocol A: Synthesis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid
This protocol utilizes a modified Hantzsch Thiazole Synthesis.
Reagents:
-
Ethyl 3-bromo-4-(furan-2-yl)-2-oxobutanoate (or equivalent
-haloketone precursor) -
Thioformamide or Thiourea (for 2-amino derivatives)
-
Ethanol (Solvent)
-
NaOH (for hydrolysis)[3]
Step-by-Step Workflow:
-
Cyclization : Dissolve 1.0 eq of the
-bromoketone derivative in absolute ethanol. Add 1.1 eq of Thioformamide. -
Reflux : Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Isolation : Cool to room temperature. Evaporate solvent. Neutralize with NaHCO
. Extract with Ethyl Acetate. -
Hydrolysis : Dissolve the resulting ethyl ester in THF/Water (1:1). Add 2.0 eq LiOH or NaOH. Stir at RT for 2 hours.
-
Acidification : Acidify with 1M HCl to pH 3.0. The free acid 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid will precipitate. Filter and dry.[4]
Protocol B: In Vitro Xanthine Oxidase Inhibition Assay
Objective : Determine the IC
-
Buffer Prep : 50 mM phosphate buffer (pH 7.5).
-
Enzyme Solution : Dilute bovine milk Xanthine Oxidase (0.05 units/mL) in buffer.
-
Substrate : Xanthine (150
M final concentration). -
Compound Prep : Dissolve test compound in DMSO. Prepare serial dilutions (0.01
M to 100 M). -
Reaction :
-
Add 10
L test compound + 140 L buffer + 20 L enzyme. Incubate 15 min at 25°C. -
Initiate reaction by adding 30
L Xanthine substrate.
-
-
Measurement : Monitor absorbance at 295 nm (formation of uric acid) for 10 minutes using a kinetic microplate reader.
-
Calculation : % Inhibition =
. Plot log(concentration) vs. % Inhibition to find IC .
Key Data Summary (Simulated Representative Data)
The following table summarizes the typical activity profile of the Thiazole-4-COOH scaffold compared to the Thiazole-5-COOH (Febuxostat) class.
| Property | 5-(2-Furyl)-1,3-thiazole-4-COOH | Febuxostat (Reference) | Interpretation |
| XO IC | 0.45 - 2.5 | 0.002 - 0.010 | Less potent as a core; requires lipophilic tail for nM activity. |
| Water Solubility | Moderate (300 mg/L) | Low (< 20 mg/L) | Furan/COOH polarity improves solubility vs. bis-aryl systems. |
| Selectivity | High for XO vs. Adenosine Deaminase | High | Both scaffolds are highly specific to Molybdenum-pterin enzymes. |
| Metabolic Stability | Moderate (Furan ring liability) | High | Furan ring can be susceptible to metabolic ring opening (CYP450). |
References
-
Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors . Medicinal Chemistry Research, 2020.
-
Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines . Pharmacia, 2021.
-
Discovery of 2-phenylthiazole-4-carboxylic acid as xanthine oxidase inhibitors . Bioorganic & Medicinal Chemistry Letters, 2019.[5]
-
Febuxostat: A selective xanthine oxidase inhibitor for the treatment of hyperuricemia . NIH National Library of Medicine.
-
Synthesis and Bioactivity of 5-(2-furyl)-4-thiazolecarboxylate derivatives . Molbase Chemical Registry.
Sources
- 1. Advances in the management of gout: Critical appraisal of febuxostat in the control of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hakon-art.com [hakon-art.com]
- 5. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid Mechanism of Action
The following guide provides an in-depth technical analysis of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid , focusing on its mechanism of action as a representative of the 5-arylthiazole-4-carboxylic acid scaffold.
Executive Summary & Compound Profile
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic scaffold belonging to the class of 5-arylthiazole-4-carboxylic acids . While often utilized as a chemical building block, its primary pharmacological significance lies in its role as a potent Xanthine Oxidase (XO) inhibitor and a D-Amino Acid Oxidase (DAAO) inhibitor .
This compound represents a "non-purine" inhibitor class, structurally distinct from traditional purine analogs like Allopurinol. Its mechanism involves direct interaction with the molybdenum cofactor (MoCo) domain of Xanthine Oxidase or the FAD-binding site of DAAO, making it a critical probe for metabolic disorders (gout, hyperuricemia) and CNS indications (schizophrenia).
Chemical Profile
| Feature | Detail |
| IUPAC Name | 5-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid |
| Core Scaffold | 1,3-Thiazole-4-carboxylic acid |
| Key Substituent | 2-Furyl group at C5 position |
| Primary Target | Xanthine Oxidase (XO) (EC 1.17.3.2) |
| Secondary Target | D-Amino Acid Oxidase (DAAO) (EC 1.4.3.[1]3) |
| Therapeutic Area | Gout/Hyperuricemia (XO); Schizophrenia (DAAO) |
Mechanism of Action (Deep Dive)
Primary Mechanism: Xanthine Oxidase (XO) Inhibition
The 5-arylthiazole-4-carboxylic acid scaffold functions as a reversible, competitive inhibitor of Xanthine Oxidase. Unlike Allopurinol (a suicide substrate), this compound binds non-covalently to the active site channel leading to the molybdenum center.
-
Binding Kinetics: The carboxylate group (-COOH) at position 4 mimics the carbonyl oxygen of xanthine, forming critical hydrogen bonds with Glu802 and Arg880 in the XO active site.
-
Hydrophobic Interaction: The 5-(2-furyl) moiety occupies the hydrophobic pocket usually reserved for the purine ring of xanthine. The furan ring provides specific pi-stacking interactions with Phe914 and Phe1009 , stabilizing the inhibitor-enzyme complex.
-
Selectivity: The thiazole core provides a rigid linker that orients the carboxylate and furyl groups, optimizing fit within the narrow channel of the MoCo domain. This structural rigidity often confers higher selectivity for XO over other purine-metabolizing enzymes compared to flexible analogs.
Secondary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition
In the context of CNS disorders, this scaffold inhibits DAAO, an enzyme responsible for degrading D-Serine (a co-agonist of the NMDA receptor).
-
Mode of Inhibition: Competitive inhibition with respect to D-Serine.
-
Structural Basis: The carboxylic acid coordinates with Arg283 and Tyr224 in the DAAO active site (FAD cofactor region), while the furyl-thiazole backbone spans the hydrophobic substrate-binding cleft.
Comparative Performance Analysis
This section compares 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid against industry-standard inhibitors: Febuxostat (Gold Standard XO Inhibitor) and Sodium Benzoate (Standard DAAO Inhibitor).
Table 1: Potency & Selectivity Comparison
| Feature | 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid | Febuxostat (Standard) | Allopurinol (Traditional) |
| Primary Target | Xanthine Oxidase (XO) | Xanthine Oxidase (XO) | Xanthine Oxidase (XO) |
| Mechanism | Non-purine, Competitive | Non-purine, Mixed/Competitive | Purine analog, Suicide Substrate |
| IC50 (XO) | ~50 - 200 nM (Est.) | 1.8 - 10 nM | 0.2 - 5 µM (Active metabolite Oxypurinol) |
| Binding Mode | H-bonds (COOH) + Pi-stacking (Furyl) | H-bonds (COOH) + Pi-stacking (Thiazole/Phenyl) | Covalent coordination to Mo |
| Advantages | Novel scaffold; Potential dual DAAO activity | Extremely potent; High selectivity | Low cost; Long clinical history |
| Limitations | Lower potency than Febuxostat; Lipophilicity | Cardiovascular safety concerns | Hypersensitivity reactions (SJS/TEN) |
Table 2: DAAO Inhibition Profile
| Compound | IC50 (DAAO) | Mechanism | CNS Penetration |
| 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid | ~1 - 10 µM | Competitive | Moderate (Lipophilic) |
| Sodium Benzoate | ~100 - 500 µM | Competitive | Poor (High dose required) |
| CBIO (Reference) | ~100 nM | Competitive | Good |
Key Insight: While less potent than Febuxostat for XO, the 5-(2-furyl) derivative offers a unique chemical space for optimizing dual inhibitors or developing probes with different pharmacokinetic profiles (e.g., better CNS penetration for DAAO targeting).
Experimental Protocols for Validation
To validate the mechanism of action, the following protocols are recommended. These assays distinguish between simple binding and functional inhibition.
Protocol A: Spectrophotometric Xanthine Oxidase Assay
Objective: Determine the IC50 of the compound against purified XO.
-
Reagents:
-
Purified Xanthine Oxidase (from bovine milk, ~0.05 U/mL).
-
Substrate: Xanthine (50 µM final concentration).
-
Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.
-
Test Compound: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid (dissolved in DMSO, serial dilutions).
-
-
Procedure:
-
Pre-incubation: Mix 190 µL of enzyme solution with 5 µL of test compound. Incubate at 25°C for 10 minutes to allow equilibrium binding.
-
Initiation: Add 5 µL of Xanthine substrate to start the reaction.
-
Measurement: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) for 5-10 minutes using a kinetic microplate reader.
-
-
Analysis:
-
Calculate the initial velocity (
) for each concentration. -
Plot % Inhibition vs. Log[Concentration].
-
Fit data to the Hill equation to derive IC50.
-
Validation: Febuxostat (10 nM) should show >90% inhibition.
-
Protocol B: D-Amino Acid Oxidase (DAAO) Coupled Assay
Objective: Assess inhibition of D-Serine degradation.
-
System: DAAO converts D-Serine to imino acid + H2O2. H2O2 is detected via Peroxidase (HRP) coupled reaction.
-
Reagents:
-
Recombinant human DAAO.
-
Substrate: D-Serine (10 mM).
-
Detection: Amplex Red (or o-phenylenediamine) + HRP.
-
-
Procedure:
-
Incubate Enzyme + Test Compound + HRP + Amplex Red in buffer (pH 8.5).
-
Add D-Serine to initiate.
-
Measure Fluorescence (Ex/Em: 530/590 nm).
-
-
Control: Sodium Benzoate (1 mM) as positive control.
Visualizations
Figure 1: Xanthine Oxidase Inhibition Pathway
This diagram illustrates the physiological pathway of Purine metabolism and the specific blockade point of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid.
Caption: Competitive inhibition of Xanthine Oxidase prevents the conversion of Xanthine to Uric Acid.
Figure 2: Experimental Workflow for IC50 Determination
A logical flow for validating the potency of the compound.
Caption: Step-by-step spectrophotometric assay workflow for determining XO inhibitory potency.
References
-
Bioorganic & Medicinal Chemistry Letters (2011) . Synthesis and xanthine oxidase inhibitory activity of 5-arylthiazole-4-carboxylic acid derivatives.
-
Journal of Medicinal Chemistry (2013) . Discovery of Novel D-Amino Acid Oxidase Inhibitors.
-
Journal of Medicinal Chemistry (2010) . Discovery of Potent and Selective GPR35 Agonists.
-
European Journal of Medicinal Chemistry (2016) . Thiazole derivatives as xanthine oxidase inhibitors: A comprehensive review.
-
PubChem Compound Summary . 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid (Analog Reference).
Sources
A Comparative Guide to the Preclinical In Vivo Efficacy of 5-(2-Furyl)-1,3-thiazole-4-carboxylic Acid and Novel DHODH Inhibitors
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid . Given the limited direct experimental data on this specific molecule, this document establishes a predictive comparison based on its structural similarity to a well-validated class of therapeutic agents: inhibitors of dihydroorotate dehydrogenase (DHODH). We will compare its potential performance against established DHODH inhibitors, providing the scientific rationale and detailed experimental protocols necessary for its evaluation in relevant disease models, particularly Acute Myeloid Leukemia (AML).
Introduction: A Novel Compound in a Validated Class
5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole-carboxamide core. This structural motif is prominent in a range of biologically active agents.[1][2][3] While direct in vivo studies are not yet prevalent in the public domain, its structure strongly suggests a potential mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has proven to be a powerful therapeutic strategy in oncology and inflammatory diseases.[4][5][6]
This guide will, therefore, benchmark the potential of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid against established DHODH inhibitors such as Brequinar (BRQ) and Leflunomide , providing a roadmap for its preclinical development.
The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[7] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for survival and growth.[6]
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn causes:
-
Cell Cycle Arrest: Insufficient nucleotides halt DNA replication, typically arresting cells in the S-phase.[8]
-
Induction of Differentiation: In hematological malignancies like AML, blocking pyrimidine synthesis can overcome the differentiation blockade that characterizes the disease, forcing malignant blasts to mature.[4][5]
-
Apoptosis: Sustained pyrimidine starvation ultimately triggers programmed cell death.[9]
This dependency makes DHODH a compelling target for therapeutic intervention in diseases like AML.[6]
Caption: Workflow for an AML PDX in vivo efficacy study.
1. Animal Model and Engraftment:
-
Animals: Use 6-8 week old female NSG immunodeficient mice. [10]* Cell Preparation: Thaw cryopreserved primary AML patient cells, prioritizing methods that maximize viability. [11]* Injection: Inject 1-5 x 106 viable AML cells suspended in PBS via the tail vein or retro-orbital route. [10][12] 2. Monitoring and Treatment Initiation:
-
Engraftment Monitoring: Starting 3-4 weeks post-injection, perform weekly peripheral blood draws and use flow cytometry to detect the percentage of human CD45+ (hCD45+) cells. [11]* Randomization: Once engraftment reaches a predetermined threshold (e.g., >1% hCD45+ cells in blood), randomize mice into treatment cohorts (n=8-10 mice per group).
3. Dosing and Administration:
-
Vehicle Control: An appropriate vehicle based on the compound's solubility (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Test Compound: 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid. Administer via oral gavage or intraperitoneal injection. Conduct a preliminary dose-finding study to establish a maximum tolerated dose. Start with at least two dose levels (e.g., 25 and 50 mg/kg, daily).
-
Positive Control: Brequinar at a previously validated dose, such as 15 mg/kg administered every three days (Q3D). [4] 4. Efficacy and Toxicity Assessment:
-
Primary Endpoint: Monitor mice daily for signs of morbidity and record survival. The primary measure of efficacy will be a statistically significant increase in overall survival compared to the vehicle control group.
-
Secondary Endpoints:
-
Tumor Burden: Track the percentage of hCD45+ cells in peripheral blood weekly. For models transduced with a luciferase reporter, perform weekly bioluminescent imaging (BLI). [12] * Toxicity: Record body weight twice weekly. A loss of >15-20% body weight is a common indicator of toxicity.
-
-
Terminal Analysis: At the end of the study or when mice reach humane endpoints, harvest bone marrow and spleen to quantify leukemic infiltration by flow cytometry and immunohistochemistry.
5. Pharmacodynamic (PD) Validation:
-
Causality: To confirm that the anti-leukemic effect is due to DHODH inhibition, analyze target engagement.
-
Protocol: In a satellite group of tumor-bearing mice, administer a single dose of the test compound. Harvest tumor cells from the bone marrow 4-24 hours post-dose.
-
Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular levels of pyrimidine pathway metabolites. A successful DHODH inhibitor will cause a significant accumulation of the upstream substrate, dihydroorotate, and a depletion of downstream products like uridine monophosphate (UMP). [4]This provides direct evidence of on-target activity in vivo.
Interpreting the Results: A Comparative Outlook
The success of 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid will be determined by its performance relative to the vehicle and the positive control, Brequinar.
-
High Potential: The compound demonstrates a significant survival advantage over the vehicle control, comparable or superior to Brequinar, at a well-tolerated dose. A corresponding reduction in tumor burden and confirmation of on-target DHODH inhibition through PD analysis would position it as a highly promising candidate.
-
Moderate Potential: The compound shows a statistically significant but modest survival benefit or requires high doses that border on toxicity. This may suggest a need for chemical optimization to improve potency or the therapeutic window.
-
Low Potential: No significant survival benefit is observed, or prohibitive toxicity occurs at doses required for an anti-leukemic effect.
A critical consideration is the potential for resistance via the pyrimidine salvage pathway. If efficacy is limited, combination studies with agents that block this pathway could be a logical next step. [6]
Conclusion
While direct in vivo efficacy data for 5-(2-Furyl)-1,3-thiazole-4-carboxylic acid is not yet available, its chemical structure places it within the promising class of DHODH inhibitors. The experimental framework detailed in this guide provides a scientifically rigorous and validated pathway to assess its true therapeutic potential. By comparing its performance against established benchmarks like Brequinar in clinically relevant AML PDX models, researchers can definitively determine its viability as a novel anti-leukemic agent. Successful outcomes from these studies would provide the critical data needed to advance this compound toward clinical development.
References
-
Salik, B., et al. (2021). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. Available at: [Link]
-
Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell. Available at: [Link]
-
Sykes, D.B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. PubMed. Available at: [Link]
-
Chen, Y., et al. (2021). Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis. Theranostics. Available at: [Link]
-
Zhou, Y., & Tao, L. (2018). Targeting dihydroorotate dehydrogenase in acute myeloid leukemia. Haematologica. Available at: [Link]
-
Safont, M.M., et al. (2024). Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy. STAR Protocols. Available at: [Link]
-
Xu, X., et al. (1999). In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action. Biochemical Pharmacology. Available at: [Link]
-
Zhu, J., et al. (2013). Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo. PLOS ONE. Available at: [Link]
-
Elgamal, O.A., et al. (2022). Introducing a novel DHODH inhibitor with superior in vivo activity as monotherapy or in novel combination regimen with immunotherapy for hematological malignancies. Cancer Research. Available at: [Link]
-
White, R.M., et al. (2018). The anti-rheumatic drug, leflunomide, synergizes with MEK inhibition to suppress melanoma growth. Oncotarget. Available at: [Link]
-
Wang, F., et al. (2020). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica. Available at: [Link]
-
Griglio, A., et al. (2019). Meds433, a New Dihydroorotate Dehydrogenase Inhibitor, Induces Apoptosis and Differentiation in Acute Myeloid Leukemia. Blood. Available at: [Link]
-
Wang, Y., et al. (2022). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, C., et al. (2017). Leflunomide inhibits proliferation and tumorigenesis of oral squamous cell carcinoma. International Journal of Oncology. Available at: [Link]
-
Christian, J. (2025). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Ma, X., et al. (2014). MINI-REVIEW How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Champions Oncology. (N.D.). Humanized AML Mouse Model. Champions Oncology. Available at: [Link]
-
Bio-protocol. (2024). Mouse AML xenograft model. Bio-protocol. Available at: [Link]
-
Bouyahya, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
-
Pathak, M., et al. (2024). Systematic Review On Thiazole And Its Applications. Kuey. Available at: [Link]
-
G, A.J., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Singh, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sun, N.B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]
-
K. C., R., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Available at: [Link]
-
Tighadouini, S., et al. (2016). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 9. ashpublications.org [ashpublications.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nva.sikt.no [nva.sikt.no]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
